Technical Guide: N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
Technical Guide: N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
Part 1: Executive Summary & Chemical Identity[1]
N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine represents a specialized subclass of 5-substituted isoquinolines, a chemical space heavily exploited in the development of Rho-associated protein kinase (ROCK) inhibitors and vasodilators.[1] Unlike the sulfonamide-linked inhibitors (e.g., Fasudil), this compound features a carbon-linked secondary amine at the 5-position, offering distinct physicochemical properties and vector orientation for binding pockets.[1]
This guide serves as a definitive reference for the synthesis, characterization, and handling of this compound, intended for medicinal chemists and pharmacologists optimizing isoquinoline scaffolds.[1]
Chemical Structure & Identifiers[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine |
| Molecular Formula | C |
| Molecular Weight | 200.28 g/mol |
| Core Scaffold | Isoquinoline (Benzopyridine) |
| Key Functionality | Secondary Benzylic Amine |
| Chirality | Contains 1 stereocenter at the benzylic carbon. Typically synthesized as a racemate ( |
Physicochemical Profile (Predicted)[1]
| Parameter | Value (Approx.) | Significance |
| pKa (Pyridine N) | ~5.4 | Weakly basic; protonates in strong acid.[1][2] |
| pKa (Amine N) | ~9.8 | Moderately basic; primary site of protonation at physiological pH.[1] |
| LogP | 2.1 - 2.5 | Moderate lipophilicity; suitable for CNS penetration and cell permeability.[1] |
| TPSA | ~25 Å | High oral bioavailability potential. |
| Solubility | Low in neutral water; High in 0.1 M HCl or DMSO.[1] |
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
The most robust route to N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is via the Reductive Amination of 5-acetylisoquinoline.[1] This approach avoids the over-alkylation issues associated with direct alkylation and allows for the introduction of the ethyl group under mild conditions.[1]
Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.[1]
Detailed Synthesis Protocol
Objective: Synthesis of rac-N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine dihydrochloride.
Reagents:
-
Ethylamine: 5.0 eq (2.0 M solution in THF)
-
Titanium(IV) isopropoxide (Ti(OiPr)
): 2.0 eq (Lewis Acid / Dehydrating Agent)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Sodium Borohydride (NaBH
): 2.0 eq (Reducing Agent)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Methanol (MeOH) or THF.[1]
Step-by-Step Methodology:
-
Imine Formation (The "Titanium" Method):
-
In a flame-dried round-bottom flask under Argon, dissolve 5-acetylisoquinoline (1.71 g, 10 mmol) in anhydrous THF (20 mL).
-
Add Titanium(IV) isopropoxide (5.9 mL, 20 mmol) dropwise. The solution may turn slightly yellow/orange.[1]
-
Add Ethylamine (25 mL of 2.0 M THF solution, 50 mmol).
-
Stir: Seal the vessel and stir at ambient temperature for 12–18 hours.
-
Mechanistic Insight: Ti(OiPr)
acts as a Lewis acid to activate the ketone and as a water scavenger, driving the equilibrium toward the imine species.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Reduction:
-
Cool: Cool the reaction mixture to 0°C using an ice bath.
-
Add Reductant: Carefully add NaBH
(757 mg, 20 mmol) portion-wise. (Caution: Gas evolution).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Stir: Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Quench & Workup:
-
Quench the reaction by adding 10 mL of water (dropwise initially).[1] A white precipitate (TiO
) will form.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Dilute with Ethyl Acetate (50 mL).[1]
-
Filter the heterogeneous mixture through a pad of Celite to remove titanium salts.[1] Wash the pad with Ethyl Acetate.[1]
-
Extraction: Transfer filtrate to a separatory funnel. Wash with brine (2 x 30 mL).[1]
-
Dry: Dry the organic layer over Na
SOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , filter, and concentrate in vacuo to yield the crude amine.
-
-
Purification (Salt Formation):
Characterization Standards (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed:
| Technique | Diagnostic Signal | Structural Confirmation |
| Isoquinoline C1-H (Deshielded singlet). | ||
| Isoquinoline backbone protons. | ||
| Benzylic CH (Chiral center). | ||
| Methyl group of the ethyl chain (doublet). | ||
| Terminal methyl of the N-ethyl group. | ||
| LC-MS | [M+H] | Confirms molecular mass of free base. |
Part 3: Medicinal Chemistry Applications[1][3][4][5][7]
Pharmacophore Context: ROCK Inhibition
The 5-substituted isoquinoline moiety is a "privileged scaffold" for targeting the ATP-binding pocket of kinases, particularly Rho-associated protein kinase (ROCK) .[1]
-
Mechanism: The isoquinoline nitrogen (N2) typically interacts with the hinge region of the kinase (specifically Met156 in ROCK1) via hydrogen bonding.[1]
-
Vector: The 5-position substitution directs the aliphatic tail toward the solvent-exposed region or the hydrophobic back pocket, depending on the linker length.[1]
-
Comparison: Unlike Fasudil (sulfonyl linker), the carbon-linked amine in N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine offers a more flexible and basic tether, potentially altering selectivity against PKA (Protein Kinase A).[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to the ROCK kinase binding site.[1]
Handling & Stability[1]
-
Storage: Store the dihydrochloride salt at -20°C. It is hygroscopic; keep desiccated.
-
Stability: The free base is prone to oxidation (N-oxide formation) if left in solution for extended periods.[1] Always store as the HCl salt.[1]
-
Safety: Isoquinolines are potential irritants.[1] Handle in a fume hood.
References
-
Isoquinoline Scaffolds in Drug Design
-
Reductive Amination Protocols
-
ROCK Inhibitor Structural Biology
-
Precursor Availability (5-Acetylisoquinoline)
Sources
- 1. 1-(isoquinolin-5-yl)ethan-1-one | 54415-44-0 [sigmaaldrich.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
